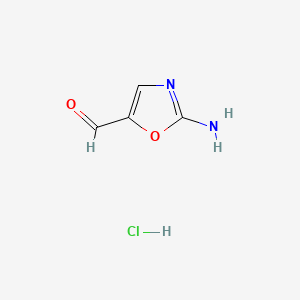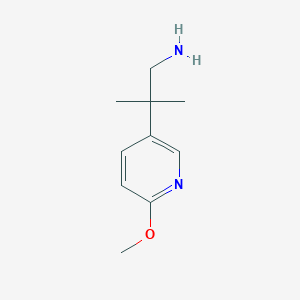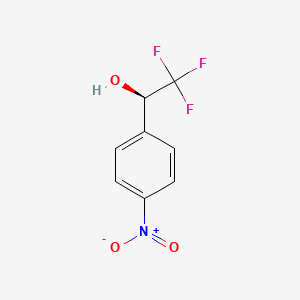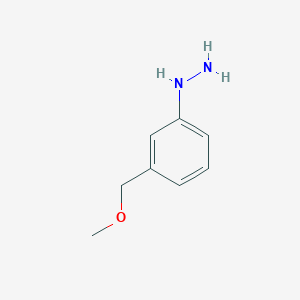![molecular formula C11H15Cl2N3 B13599988 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride CAS No. 2792201-65-9](/img/structure/B13599988.png)
1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly as inhibitors of various kinases. The compound has shown potential in targeting fibroblast growth factor receptors (FGFRs), making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The synthesis of 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride involves several steps:
Starting Material: The synthesis begins with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Reaction with Aldehyde: This starting material is reacted with a substituted aldehyde at 50°C to form intermediate compounds.
Cyclization: The intermediate undergoes cyclization to form the pyrrolopyridine core.
Substitution: The final step involves the substitution of the N-1 position with a suitable group to obtain the desired compound.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Cyclization: Intramolecular cyclization reactions can be used to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on FGFRs, which play a crucial role in cell proliferation and differentiation.
Medicine: Due to its potential as an FGFR inhibitor, it is being explored as a therapeutic agent for various cancers.
Wirkmechanismus
The mechanism of action of 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride involves the inhibition of FGFRs. FGFRs are involved in signal transduction pathways that regulate cell growth, differentiation, and survival. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride can be compared with other pyrrolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine: Similar in structure but with different substituents, leading to variations in biological activity.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Another derivative with potential kinase inhibitory activity.
1-(pyridin-4-yl)ethan-1-one: A compound with a different core structure but similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific inhibitory activity against FGFRs, making it a valuable compound for targeted cancer therapy.
Eigenschaften
CAS-Nummer |
2792201-65-9 |
|---|---|
Molekularformel |
C11H15Cl2N3 |
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
(1-cyclopropylpyrrolo[3,2-c]pyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c12-6-10-5-8-7-13-4-3-11(8)14(10)9-1-2-9;;/h3-5,7,9H,1-2,6,12H2;2*1H |
InChI-Schlüssel |
IYYTZKATWBHCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C3=C(C=C2CN)C=NC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)










